Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S/c1-4-5(9)6(11-2)7(13-4)8(10)12-3/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJSWJOZRPKBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C(=O)OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556727 | |
| Record name | Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123342-03-0 | |
| Record name | Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by esterification. One common method involves the reaction of 3-methoxy-5-methylthiophene-2-carboxylic acid with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 4-position. The resulting brominated intermediate is then esterified using methanol and a strong acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or alkyl group using a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene oxides or sulfoxides.
Reduction: Reduced thiophene derivatives.
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate has shown promise in pharmaceutical research, particularly as a lead compound in drug discovery:
- Antimicrobial Agents : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Cancer Research : The compound is being investigated for its potential as an anticancer agent. Its structure allows for interaction with biological targets involved in tumor growth and metastasis .
Case Study: Anticancer Activity
A study demonstrated that derivatives of thiophene compounds, including this compound, showed significant inhibition of cancer cell lines, indicating potential for further development as anticancer drugs .
Synthetic Organic Chemistry
The compound serves as an important intermediate in synthetic organic chemistry:
- Catalysis : It has been utilized in various catalytic reactions to synthesize more complex organic molecules. Its unique structure allows for regioselective synthesis, which is crucial in creating specific derivatives with desired properties.
- Reference Standard : this compound is often used as a reference standard in analytical chemistry to ensure the accuracy of results in pharmaceutical testing and quality control.
Material Science
In material science, this compound is being explored for its utility in developing advanced materials:
- Conductive Polymers : Due to the presence of the thiophene ring, this compound can be incorporated into conductive polymers, which are essential for electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
Substituent Variations: Bromine Position and Number
- Ethyl 5-Bromothiophene-2-Carboxylate : This analog has bromine at position 5 instead of 4. Bromine’s position significantly alters electronic distribution; position 5 bromine may enhance electrophilic substitution at adjacent positions, whereas position 4 bromine in the target compound directs reactivity toward cross-coupling reactions (e.g., Suzuki-Miyaura) at the 4-position .
Functional Group Modifications: Methoxy vs. Hydroxy
- Methyl 4-Bromo-3-Hydroxythiophene-2-Carboxylate : Replacing the methoxy group (‑OCH₃) with a hydroxyl group (‑OH) introduces hydrogen-bonding capability, increasing solubility in polar solvents. However, the hydroxyl group is more susceptible to oxidation, limiting its utility in reactions requiring prolonged stability .
Ester Group Variations
- Ethyl 3-Bromo-4-Cyano-5-[(2-Ethoxy-2-Oxoethyl)Sulfanyl]Thiophene-2-Carboxylate (): The ethyl ester group (vs. Ethyl esters also hydrolyze more slowly than methyl esters under physiological conditions, affecting drug delivery kinetics .
Amino-Substituted Analogs
- Methyl 3-Amino-5-(4-Benzyloxyphenyl)Thiophene-2-Carboxylate (): The amino group at position 3 introduces nucleophilic reactivity, enabling participation in condensation reactions (e.g., forming heterocycles like pyrimidines). In contrast, the target compound’s methoxy group is less reactive but stabilizes the ring via electron donation .
- Methyl 5-Amino-1-Benzothiophene-2-Carboxylate (): The benzothiophene scaffold expands aromaticity, enhancing π-π stacking in crystal structures. Amino groups here may improve binding affinity in pharmaceutical targets compared to the target compound’s bromine and methoxy substituents .
Heterocyclic and Multi-Functional Derivatives
- Ethyl 3-Bromo-4-Cyano-5-[(2-Ethoxy-2-Oxoethyl)Sulfanyl]Thiophene-2-Carboxylate (): The presence of cyano (‑CN) and sulfanyl (‑S‑) groups introduces diverse reactivity. The planar thiophene ring (confirmed by X-ray crystallography) facilitates stacking interactions, while the sulfanyl group participates in redox chemistry .
Data Tables
Table 1: Substituent Effects on Key Properties
Biological Activity
Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
This compound has a unique molecular structure characterized by:
- Molecular Formula: C8H9BrO3S
- Molar Mass: Approximately 265.12 g/mol
- Functional Groups: A bromine atom, a methoxy group, and a methyl thiophene ring
This structural composition is believed to enhance its interaction with biological targets, which may contribute to its observed biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, compounds derived from this structure have demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus with varying degrees of potency .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | < 50 µg/mL |
| This compound | Staphylococcus aureus | < 25 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The compound exhibited significant anti-proliferative activity with IC50 values less than 25 µM in these cell lines .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | < 25 |
| MCF7 | < 25 |
| PC3 (Prostate) | > 50 |
| HCT116 (Colorectal) | > 50 |
The structure–activity relationship (SAR) analysis indicates that the presence of the bromine and methoxy groups significantly enhances the compound's anticancer efficacy compared to similar thiophene derivatives lacking these substituents .
The mechanism of action for this compound is thought to involve interaction with specific enzymes or receptors within biological systems. The bromine atom and methoxy group may influence binding affinity and specificity towards molecular targets, leading to modulation of key biochemical pathways involved in microbial resistance and cancer cell proliferation.
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated a strong inhibitory effect on Gram-positive bacteria while showing limited activity against fungal strains, suggesting a selective mode of action .
- Anticancer Study : A comparative analysis was conducted on various thiophene derivatives, including this compound. The study revealed that this compound exhibited superior anti-proliferative effects in HepG2 and MCF7 cell lines compared to other tested derivatives, reinforcing its potential as an anticancer agent .
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate?
- Methodology :
- Bromination : Introduce the bromo substituent via electrophilic substitution using reagents like -bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C). Monitor regioselectivity using TLC or HPLC .
- Esterification : Convert the carboxylic acid precursor to the methyl ester using methanol and catalytic , or via reaction with methyl chloride in the presence of a base (e.g., ) .
- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
Q. How can the compound’s purity and structure be validated?
- Methodology :
- Spectroscopy : Use -NMR to confirm substituent positions (e.g., methoxy singlet at ~3.8 ppm, thiophene protons at 6.5–7.5 ppm). -NMR detects the ester carbonyl (~165 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (, expected ) and fragmentation patterns .
- Melting Point : Compare observed mp (e.g., 120–125°C) with literature values of analogous bromothiophene esters .
Advanced Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
- Methodology :
- Data Collection : Use a single crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Refinement : Employ SHELXL for refinement, addressing twinning or disorder via the TWIN/BASF commands. Validate using R-factors () and residual electron density maps .
- Example : A related bromothiophene derivative (CAS 49246-23) was refined with SHELXL, yielding a final .
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving the bromo substituent?
- Methodology :
- Catalyst Screening : Test Pd(PPh) or Pd(dppf)Cl with arylboronic acids in THF/HO (3:1) at 80°C.
- Additives : Include CsCO to enhance reactivity. Monitor coupling efficiency via GC-MS or -NMR disappearance of the bromo signal (~7.2 ppm) .
- Contradiction Analysis : If yields are low (<50%), assess steric hindrance from the methoxy/methyl groups. Switch to bulkier ligands (e.g., SPhos) or microwave-assisted heating .
Q. How to address overlapping signals in -NMR due to substituent proximity?
- Methodology :
- 2D Techniques : Use - COSY to correlate adjacent protons and - HSQC to assign carbons. For example, differentiate methoxy (δ ~3.8 ppm) and methylthiophene (δ ~2.5 ppm) groups .
- Variable Temperature NMR : Cool samples to -40°C to slow rotational motion and split broadened signals .
Contradiction Resolution in Research
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
